2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide is an organic compound that features a chlorophenoxy group and a fluorenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 9H-fluoren-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a methyl group instead of chlorine.
2-(4-nitrophenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-16-5-8-18(9-6-16)25-13-21(24)23-17-7-10-20-15(12-17)11-14-3-1-2-4-19(14)20/h1-10,12H,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKVZSHSGAGZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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